

## Mivotilate (YH439): A Technical Guide on its Chemical Structure, Properties, and Hepatoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Mivotilate |           |
| Cat. No.:            | B8069014   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Mivotilate** (also known as YH439) is a novel synthetic compound recognized for its potent hepatoprotective properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of **Mivotilate**. The document elucidates its primary mechanism of action as a potent and atypical activator of the Aryl Hydrocarbon Receptor (AhR), leading to the modulation of key drug-metabolizing enzymes. Furthermore, its potential anti-inflammatory effects via the inhibition of cyclooxygenase-2 (COX-2) are discussed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

## **Chemical Structure and Physicochemical Properties**

**Mivotilate** is a thiazolium derivative with a distinct chemical structure that contributes to its biological activity.

Chemical Name: Isopropyl 2-(1,3-dithietan-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate

CAS Number: 130112-42-4[1]



Molecular Formula: C<sub>12</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>S<sub>3</sub>[1]

Molecular Weight: 330.45 g/mol

Chemical Structure:

| Property          | Value                         | Reference         |
|-------------------|-------------------------------|-------------------|
| Molecular Weight  | 330.45 g/mol                  | MedChemExpress    |
| Molecular Formula | C12H14N2O3S3                  | [1]               |
| CAS Number        | 130112-42-4                   | [1]               |
| Appearance        | Crystalline solid             | General Knowledge |
| Solubility        | Soluble in corn oil (5 mg/mL) | [2]               |

## Pharmacological Properties and Mechanism of Action

**Mivotilate**'s primary pharmacological effect is its hepatoprotective activity, which is mediated through multiple mechanisms, most notably the activation of the Aryl Hydrocarbon Receptor (AhR).

## **Aryl Hydrocarbon Receptor (AhR) Activation**

**Mivotilate** is a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. Unlike typical planar aromatic hydrocarbon ligands of AhR, **Mivotilate** is a non-aromatic thiazolium compound, representing a novel class of AhR activators. Its activation of AhR is unique and can tolerate mutations in the receptor's ligand-binding domain, such as the substitution of histidine 285 with tyrosine.

Upon binding to **Mivotilate**, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.



## **Modulation of Cytochrome P450 Enzymes**

A significant downstream effect of AhR activation by **Mivotilate** is the modulation of cytochrome P450 (CYP) enzyme expression.

- Induction of CYP1A1 and CYP1A2: Mivotilate treatment leads to a time- and concentrationdependent increase in the expression and activity of CYP1A1 and CYP1A2. This induction occurs at the transcriptional level, with increased mRNA levels observed as early as two hours after administration.
- Suppression of CYP2E1: Mivotilate effectively suppresses the expression of CYP2E1, an
  enzyme involved in the metabolic activation of several hepatotoxins. This suppression is a
  key component of its hepatoprotective effect. Oral administration of Mivotilate in rats at
  doses of 75-300 mg/kg rapidly decreases the levels of immunoreactive CYP2E1 protein.

## **Anti-inflammatory Activity**

**Mivotilate** has also been suggested to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This dual mechanism of AhR activation and COX-2 inhibition may contribute to its overall therapeutic potential in inflammatory liver diseases.

## **Quantitative Data**

The following tables summarize the available quantitative data on the pharmacological and pharmacokinetic properties of **Mivotilate**.

# Table 1: In Vivo Hepatoprotective Effects in a Rat Model of CCl<sub>4</sub> and Ethanol-Induced Liver Injury



| Parameter                                  | Treatment Group              | Result                        | Reference |
|--------------------------------------------|------------------------------|-------------------------------|-----------|
| Serum Alanine<br>Aminotransferase<br>(ALT) | CCl4 + Ethanol               | 2.5-fold increase vs. control |           |
| CCl <sub>4</sub> + Ethanol +<br>YH439      | Significant protection       |                               |           |
| Serum Alkaline<br>Phosphatase (ALP)        | CCl4 + Ethanol               | 2-fold increase vs.           |           |
| CCl <sub>4</sub> + Ethanol +<br>YH439      | Significant protection       |                               |           |
| Hepatic<br>Hydroxyproline                  | CCl4 + Ethanol               | Elevated                      | _         |
| CCl <sub>4</sub> + Ethanol +<br>YH439      | Completely blocked elevation |                               | _         |

**Table 2: In Vivo Effects on CYP2E1 in Rats** 

| Dose of YH439 (p.o.) | Effect on CYP2E1                                            | Reference |
|----------------------|-------------------------------------------------------------|-----------|
| 25-100 mg/kg         | Complete suppression of isoniazid-inducible P450 2E1 levels |           |
| 75-300 mg/kg         | Rapid decrease in immunoreactive CYP2E1 protein             |           |
| 150 mg/kg            | Inhibition of CYP2E1 transcription                          |           |

# Table 3: Pharmacokinetic Parameters of Mivotilate (YH439) in Different Species



| Species            | Route     | Dose       | Oral<br>Bioavailabil<br>ity (F) | Key<br>Metabolites     | Reference |
|--------------------|-----------|------------|---------------------------------|------------------------|-----------|
| Rat                | Oral      | 100 mg/kg  | 3.67%                           | M4, M5                 |           |
| Oral               | 300 mg/kg | 1.33%      | M4, M5                          |                        |           |
| Oral               | 500 mg/kg | 0.859%     | M4, M5                          | _                      |           |
| Oral<br>(micelles) | 10 mg/kg  | 21.2%      | M4, M5                          |                        |           |
| Rabbit             | IV        | 1-10 mg/kg | -                               | M4, M5<br>(minimal M5) |           |
| Dog                | IV        | 1-20 mg/kg | -                               | M4, M5, M7             | -         |

## **Experimental Protocols**

This section provides an overview of the methodologies that can be employed to study the biological activities of **Mivotilate**.

## Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a test compound to activate the AhR signaling pathway.

Principle: Genetically engineered cells containing a luciferase reporter gene under the control of an AhR-responsive promoter are used. Activation of AhR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for AhR activity.

#### General Protocol:

- Cell Culture: Maintain mammalian cells engineered to express the AhR and a luciferase reporter construct in appropriate culture conditions.
- Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach.



- Compound Treatment: Treat the cells with varying concentrations of **Mivotilate** (or other test compounds) and incubate for a defined period (e.g., 24 hours). Include appropriate positive (e.g., TCDD) and negative (vehicle) controls.
- Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Plot the luminescence intensity against the compound concentration to determine the EC<sub>50</sub> value.

## Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.

Principle: The activity of purified COX-2 enzyme is measured by quantifying the production of prostaglandins (e.g., PGE<sub>2</sub>) from the substrate arachidonic acid. The reduction in prostaglandin production in the presence of an inhibitor is a measure of its inhibitory potency.

#### General Protocol:

- Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified human recombinant COX-2 enzyme and heme cofactor.
- Inhibitor Incubation: Add varying concentrations of Mivotilate (or other test inhibitors) to the enzyme solution and pre-incubate.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
- Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g., stannous chloride).
- Prostaglandin Quantification: Measure the amount of PGE<sub>2</sub> produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.



## In Vivo Hepatoprotectivity Study in a Rodent Model

This protocol outlines a general procedure to evaluate the hepatoprotective effects of **Mivotilate** in an animal model of liver injury.

Principle: Liver injury is induced in rodents using a hepatotoxin (e.g., a combination of carbon tetrachloride and ethanol). The protective effect of **Mivotilate** is assessed by measuring biochemical markers of liver damage and histological analysis.

#### General Protocol:

- Animal Acclimatization: Acclimatize male Sprague-Dawley rats to laboratory conditions.
- Induction of Liver Injury: Administer a combination of CCI<sub>4</sub> and ethanol for a specified period (e.g., 9 weeks) to induce chronic liver injury.
- Mivotilate Treatment: Concurrently treat a group of animals with Mivotilate (e.g., 25-100 mg/kg, p.o.) for the duration of the toxin administration. Include a control group receiving only the vehicle and a toxin-only group.
- Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis and liver tissue for histological and molecular analysis.
- Biochemical Analysis: Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP).
- Histological Analysis: Prepare liver sections and stain with Hematoxylin and Eosin (H&E) to assess the extent of liver damage.
- Hydroxyproline Assay: Measure the hepatic hydroxyproline content as an indicator of fibrosis.
- Data Analysis: Compare the biochemical and histological parameters between the different treatment groups to evaluate the hepatoprotective effect of **Mivotilate**.

## **Signaling Pathways and Experimental Workflows**



The following diagrams illustrate the key signaling pathway of **Mivotilate** and a typical experimental workflow for its evaluation.



Click to download full resolution via product page

Caption: Mivotilate's AhR Signaling Pathway.





Click to download full resolution via product page

Caption: Workflow for In Vivo Hepatoprotection Study.

## Conclusion



**Mivotilate** (YH439) is a promising hepatoprotective agent with a unique mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor. Its ability to modulate key drugmetabolizing enzymes, particularly the induction of CYP1A1/2 and suppression of CYP2E1, underscores its therapeutic potential in mitigating liver injury induced by various xenobiotics. The additional anti-inflammatory properties through potential COX-2 inhibition further enhance its profile as a multi-functional hepatoprotective drug candidate. This technical guide provides a foundational understanding of **Mivotilate** for scientists and researchers, supporting further investigation and development of this compound for the treatment of liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. indigobiosciences.com [indigobiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Mivotilate (YH439): A Technical Guide on its Chemical Structure, Properties, and Hepatoprotective Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069014#chemical-structure-and-properties-of-mivotilate-yh439]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com